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molecular formula C25H34O8 B8539642 3,4-Di-(6-acryloyloxyhexyloxy)benzoic acid CAS No. 277761-25-8

3,4-Di-(6-acryloyloxyhexyloxy)benzoic acid

Cat. No. B8539642
M. Wt: 462.5 g/mol
InChI Key: JRULBAHBPBBWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699405B2

Procedure details

13.6 g (0.04 mol) of 3,4-di-(6-hydroxyhexyloxy)benzoic acid, 9.6 ml (0.06 mol) of N,N-diethylaniline and 100 mg of 2,6-di-tert-butyl-p-cresol as stabilizer are added to 150 ml of 1,4-dioxane and heated to 60° C. At 60° C., 6.9 ml (0.085 mol) of acryloyl chloride are added slowly such that the reaction temperature does not exceed 65° C. The reaction mixture is stirred for 2.5 h at 60° C. The solution is cooled to room temperature and poured onto ice water with stirring. A precipitate of 3,4-di-(6-acryloyloxyhexyloxy)benzoic acid is obtained which is separated by filtration, dried and recrystallized from 300 ml of isopropanol.
Name
3,4-di-(6-hydroxyhexyloxy)benzoic acid
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][OH:25])[C:12]([OH:14])=[O:13].C(N(CC)C1C=CC=CC=1)C.C(C1[C:46]([OH:47])=[C:45]([C:48](C)(C)C)C=C(C)C=1)(C)(C)C.[C:53](Cl)(=[O:56])[CH:54]=[CH2:55]>O1CCOCC1>[C:53]([O:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][O:25][C:46](=[O:47])[CH:45]=[CH2:48])[C:12]([OH:14])=[O:13])(=[O:56])[CH:54]=[CH2:55]

Inputs

Step One
Name
3,4-di-(6-hydroxyhexyloxy)benzoic acid
Quantity
13.6 g
Type
reactant
Smiles
OCCCCCCOC=1C=C(C(=O)O)C=CC1OCCCCCCO
Name
Quantity
9.6 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
6.9 mL
Type
reactant
Smiles
C(C=C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 2.5 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 65° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to room temperature
ADDITION
Type
ADDITION
Details
poured onto ice water
STIRRING
Type
STIRRING
Details
with stirring

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C=C)(=O)OCCCCCCOC=1C=C(C(=O)O)C=CC1OCCCCCCOC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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